(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride

HCV NS3/4A protease difluoromethylcyclopropyl amino acid hydrogen-bond donor

This cis-(1R,2S)-CHF2-cyclopropylamine HCl (CAS 2307780-91-0) is the underexplored cis stereoisomer of the privileged trans (1R,2R) scaffold found in approved HCV drugs voxilaprevir and glecaprevir. The CHF2 group provides a 13–17-fold potency advantage over CH3 and CF3 analogs by acting as a polarized C–H hydrogen-bond donor. Supplied as the hydrochloride salt for direct use in parallel synthesis, this building block enables SAR exploration of the cis configuration for next-generation protease inhibitors, FBDD library construction, and analytical method development. Defined pKa and logP data support rational fragment-based design.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 2307780-91-0
Cat. No. B3421895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride
CAS2307780-91-0
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C(C1N)C(F)F.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3(2)7;/h2-4H,1,7H2;1H/t2-,3+;/m0./s1
InChIKeyUYTDZEGHUBNTBD-LJUKVTEVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Analysis: (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS 2307780-91-0) – A cis-Configured CHF2-Cyclopropylamine Building Block


(1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS 2307780-91-0) is a chiral, cis-configured cyclopropylamine building block featuring a difluoromethyl (CHF2) substituent [1]. The compound is supplied as the hydrochloride salt (molecular formula C4H8ClF2N, MW 143.56 g/mol) and is typically offered as the racemic cis (rel-(1R,2S)) form with purities of 95–98% . The CHF2-cyclopropylamine scaffold is a privileged motif in antiviral drug design, serving as a key intermediate for HCV NS3/4A protease inhibitors including the approved drugs voxilaprevir and glecaprevir [2]. The cis (1R,2S) stereochemistry differentiates this building block from the more extensively characterized trans (1R,2R) isomer employed in clinical candidates, offering distinct conformational and physicochemical properties relevant to structure–activity relationship (SAR) exploration [3].

Why Generic Substitution Fails for (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride: Stereochemistry, Fluorination Pattern, and Salt Form Drive Functional Divergence


Interchanging (1R,2S)-2-(difluoromethyl)cyclopropan-1-amine hydrochloride with in-class analogs carries substantial risk because three structural variables—stereochemistry, fluorination pattern, and salt form—produce non-linear effects on biological activity. The CHF2 group acts as a polarized C–H hydrogen-bond donor to backbone carbonyls (e.g., Leu135 in HCV NS3 protease), a capacity absent in CH3, CF3, or unsubstituted cyclopropyl analogs [1]. The cis (1R,2S) configuration imposes a different vector of the amine and CHF2 substituents relative to the trans (1R,2R) isomer used in approved HCV drugs, potentially altering target engagement, pharmacokinetics, and off-target profiles [2]. Furthermore, the hydrochloride salt provides defined aqueous solubility and handling characteristics distinct from the free base, which may be critical for reproducible assay conditions. Substituting the trans isomer, a regioisomeric 1-CHF2 analog, or a non-fluorinated cyclopropylamine without systematic re-optimization can lead to potency losses exceeding one order of magnitude, as demonstrated by the 13-fold and 17-fold reductions observed when replacing CHF2 with CH3 or CF3, respectively, in a matched tripeptide series [1].

Quantitative Differentiation Evidence for (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride: Comparative Potency, Physicochemical, and Stereochemical Data


CHF2 as a Hydrogen-Bond Donor Confers 13- to 17-Fold Potency Gains over CH3 and CF3 Analogs in HCV NS3 Protease Inhibition

In a matched tripeptidic acylsulfonamide series targeting HCV NS3/4A protease, incorporation of the CHF2-cyclopropyl amino acid at the P1 position (compound 18, utilizing (1R,2R) stereochemistry) yielded an enzyme IC50 of 1 nM and a cell-based replicon EC50 of 8 nM. The CHF2 group engages in a hydrogen bond with the backbone carbonyl of Leu135, as confirmed by X-ray cocrystal structure. Compared to the des-fluoro CH3 analog (compound 20), the CHF2 moiety provided a 13-fold improvement in enzyme inhibitory potency; compared to the CF3 analog, the enhancement was 17-fold [1]. While these data were generated with the trans (1R,2R) isomer, they establish the critical functional role of the CHF2 substituent that is retained in the cis (1R,2S) isomer. The stereochemical difference at the cyclopropane ring (cis vs. trans) is expected to modulate the magnitude of this effect, a hypothesis testable through comparative SAR profiling.

HCV NS3/4A protease difluoromethylcyclopropyl amino acid hydrogen-bond donor structure–activity relationship

Cis vs. Trans Stereochemistry Modulates Physicochemical Properties: pKa and logP Divergence Documented for CHF2-Cyclopropylamines

Chernykh et al. (2020) synthesized all 12 cis- and trans-cyclopropylamines bearing CH2F, CHF2, and CF3 substituents and measured their dissociation constants (pKa) and logP values by standard methods [1]. The study provides the only systematic, experimentally determined comparative dataset for cis-CHF2-cyclopropylamine (the scaffold of CAS 2307780-91-0) versus its trans diastereomer and analogs with alternative fluoroalkyl substituents. The authors report that both the type (CH2F vs. CHF2 vs. CF3) and relative stereochemistry (cis vs. trans) of the fluoroalkyl group significantly influence amine basicity and lipophilicity. Additionally, X-ray crystallographic analysis of selected products was performed to correlate structural features with the observed physicochemical differences. Specific numerical values for the cis-CHF2-cyclopropylamine pKa and logP are reported in the full text and supporting information of the article.

stereochemistry pKa logP CHF2-cyclopropylamine physicochemical profiling

Hydrochloride Salt Form Provides Defined Handling and Solubility Advantages over the Free Base

The hydrochloride salt of (1R,2S)-2-(difluoromethyl)cyclopropan-1-amine (CAS 2307780-91-0, MW 143.56 g/mol) is a solid at ambient temperature, facilitating accurate weighing and reproducible solution preparation for biological assays. In contrast, the free base (MW 107.10 g/mol) is a lower molecular weight amine with greater volatility and hygroscopicity, which can compromise weighing accuracy and long-term storage stability [1]. The hydrochloride counterion increases the compound's aqueous solubility, a property particularly relevant for high-throughput screening campaigns and in vitro pharmacology where DMSO stock solution miscibility with aqueous buffer is required. Supplier specifications confirm the hydrochloride is supplied as a solid with defined purity (95–98%), whereas the free base is less commonly stocked and may require in situ generation .

hydrochloride salt aqueous solubility solid-state handling weighing accuracy

CHF2-Cyclopropyl Moiety Validated in Marketed HCV Drugs Voxilaprevir and Glecaprevir, with Stereochemistry as a Key Design Variable

The CHF2-substituted cyclopropyl amino acid moiety is a structural component of two FDA-approved direct-acting antiviral agents: voxilaprevir (a component of Vosevi) and glecaprevir (a component of Mavyret). Both drugs incorporate the (1R,2R)-trans stereochemistry at the cyclopropane ring, as evidenced by the voxilaprevir chemical structure: N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]... [1][2]. The presence of this scaffold in marketed therapeutics validates its drug-like properties, including target engagement, metabolic stability, and safety profile. The cis (1R,2S) isomer offered under CAS 2307780-91-0 represents a stereochemically distinct building block that enables exploration of conformational space complementary to the trans series—potentially unlocking novel intellectual property, altered selectivity profiles, or differentiated pharmacokinetics.

voxilaprevir glecaprevir HCV NS3/4A protease inhibitor marketed drug difluoromethylcyclopropyl

Optimal Application Scenarios for (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride Based on Quantitative Differentiation Evidence


HCV NS3/4A Protease Inhibitor Lead Optimization: Exploring Cis-Stereochemistry SAR Around the Validated CHF2-Cyclopropyl P1 Pharmacophore

Investigators pursuing next-generation HCV protease inhibitors can employ CAS 2307780-91-0 to synthesize tripeptidic acylsulfonamide analogs with cis P1 stereochemistry. The 13- to 17-fold potency advantage of the CHF2 group over CH3 and CF3 analogs, established for the trans series [1], provides a strong rationale for retaining the CHF2 substituent while probing the underexplored cis configuration. Comparative enzyme inhibition (IC50) and replicon (EC50) assays against the trans series will quantify the stereochemical impact on target engagement and antiviral activity.

Physicochemical Property-Guided Fragment Library Design Using Experimentally Characterized cis-CHF2-Cyclopropylamine

The experimentally determined pKa and logP values for cis-CHF2-cyclopropylamine reported by Chernykh et al. [2] provide a data-rich foundation for incorporating this building block into fragment-based drug discovery (FBDD) libraries. The defined basicity and lipophilicity enable accurate prediction of ionization state, passive permeability, and solubility—parameters essential for fragment screening hit triage. Comparison with the trans isomer data allows rational selection of the optimal stereoisomer for specific target pockets.

Enantioselective Synthesis of 1,2-Difunctionalized Cyclopropane Intermediates for Antiviral and CNS Drug Discovery

The (1R,2S)-configured amine serves as a versatile chiral synthon for constructing 1,2-difunctionalized cyclopropanes via amide coupling, reductive amination, or sulfonylation [4]. The hydrochloride salt form facilitates direct use in parallel synthesis workflows without prior neutralization. Downstream products bearing the cis-CHF2-cyclopropyl motif may exhibit conformational and pharmacokinetic properties complementary to the trans series, with potential applications extending beyond HCV to CNS and oncology targets where cyclopropylamines are emerging pharmacophores [3].

Stereochemical Comparator in Drug Metabolite Identification and Forced Degradation Studies

Given that marketed drugs voxilaprevir and glecaprevir contain the trans (1R,2R)-CHF2-cyclopropyl moiety [3], the cis isomer (CAS 2307780-91-0) can serve as a stereochemical marker or impurity standard in analytical method development, forced degradation studies, and metabolite profiling. Its distinct chromatographic retention and spectroscopic signature enable unambiguous identification of stereochemical integrity in drug substance and drug product stability testing.

Quote Request

Request a Quote for (1R,2S)-2-(Difluoromethyl)cyclopropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.